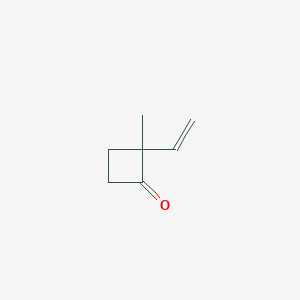

2-Methyl-2-vinylcyclobutanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

2-ethenyl-2-methylcyclobutan-1-one |

InChI |

InChI=1S/C7H10O/c1-3-7(2)5-4-6(7)8/h3H,1,4-5H2,2H3 |

InChI Key |

AAUQZRKAZPQLCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1=O)C=C |

Origin of Product |

United States |

Significance of Cyclobutanone Scaffolds in Modern Organic Synthesis

Cyclobutanone (B123998) and its derivatives are highly valuable intermediates in organic synthesis. mdpi.com Their utility stems from the inherent ring strain of the four-membered ring, which facilitates a variety of synthetically useful transformations that are often difficult to achieve with other cyclic systems. mdpi.comnih.gov

The significance of cyclobutanone scaffolds can be attributed to several key factors:

Versatile Building Blocks: Cyclobutanones serve as precursors to a wide array of other cyclic and acyclic compounds. chim.it They can undergo ring-expansion reactions to form more stable five- and six-membered rings, such as cyclopentanones and cyclohexanones, which are common motifs in natural products. nih.govchemistrysteps.com For example, the thermolysis of certain vinylcyclobutenones can lead to the formation of cyclopentenones or cyclohexadienones. soton.ac.uk

Access to Complex Architectures: The unique reactivity of cyclobutanones allows for the construction of intricate molecular architectures. nih.gov They participate in various reactions, including cycloadditions, rearrangements, and functionalizations, providing access to diverse and complex molecular scaffolds. nih.govresearchgate.net For instance, photochemical [2+2] cycloaddition reactions are a common method for synthesizing cyclobutanone derivatives, which can then be used in the total synthesis of natural products. rsc.org

Stereocontrolled Synthesis: The rigid framework of the cyclobutanone ring allows for a high degree of stereocontrol in its reactions. This is crucial for the synthesis of chiral molecules, which are of great importance in medicinal chemistry and materials science. nih.gov Enantioselective desymmetrization of prochiral cyclobutanones is a powerful strategy for generating enantiomerically enriched compounds. nih.gov

Precursors to Bioactive Molecules: Many biologically active compounds and natural products contain or are derived from cyclobutane (B1203170) and cyclobutanone structures. mdpi.comnih.gov These include certain prostaglandins, pyrethroids, and amino acids. thieme-connect.de The ability to synthesize and modify cyclobutanone scaffolds is therefore essential for the development of new therapeutic agents and agrochemicals. evitachem.com

The development of new synthetic methods involving cyclobutanones, particularly those that are eco-friendly and catalytic, continues to be an active area of research. nih.govnih.gov Organocatalysis and biocatalysis have emerged as powerful tools for the synthesis and functionalization of these strained rings. researchgate.net

Historical Development of 2 Methyl 2 Vinylcyclobutanone Research

Research into 2-methyl-2-vinylcyclobutanone and related vinylcyclobutanones has evolved significantly over the decades, driven by the quest for efficient synthetic methodologies and the exploration of their unique chemical reactivity.

Early methods for the synthesis of cyclobutanones often involved the [2+2] cycloaddition of a ketene (B1206846) with an alkene. beilstein-journals.orgd-nb.info This approach, while effective, sometimes faced challenges related to regioselectivity and stereoselectivity. The synthesis of specifically substituted cyclobutanones like this compound required the development of more refined strategies.

A key advancement in the synthesis of related structures, such as 3-methyl-2-vinylcyclobutanone, involved the rearrangement of a (3-hydroxyprop-1-enyl)cyclopropanol derivative, highlighting the use of ring expansion methodologies. thieme-connect.de Another significant approach has been the Bamford-Stevens reaction of 2-vinylcyclobutanone tosylhydrazone sodium salt, which generates 2-vinylcyclobutylidene as a reactive intermediate. researchgate.net This intermediate was found to predominantly undergo ring contraction to form methylenecyclopropanes rather than the expected carbene-carbene rearrangement. researchgate.net

The reactivity of vinylcyclobutanones has also been a major focus of research. It was discovered that these compounds can undergo a variety of rearrangements. For instance, Cohen and Matz described the nih.govchim.it- and nih.govacs.org-acyl migrations of 2-vinylcyclobutanones, which lead to the formation of cyclopentenones or cyclohexenones, respectively. d-nb.info Furthermore, Danheiser and co-workers reported an oxyanion-accelerated nih.govacs.org-rearrangement of in situ reduced 2-vinylcyclobutanones to produce bicyclic cyclohexenols. d-nb.info

More recent research has explored the use of transition metals to catalyze the rearrangements of vinylcyclobutanones. For example, Ni(0)-catalyzed rearrangements have been developed to synthesize six-membered non-conjugated enones. acs.org These metal-induced transformations offer alternative pathways for the conversion of vinylcyclobutanones into other valuable cyclic structures. acs.org

The study of 2-substituted cyclobutane (B1203170) amino acids, which can be considered derivatives of cyclobutanones, has also contributed to the field. For instance, 1-amino-2-methylcyclobutane-1-carboxylic acids have been synthesized from 2-methylcyclobutanone. unirioja.es

Structural Characteristics and Unique Reactivity Derived from Ring Strain

Direct Cyclization Methodologies for Cyclobutanone Ring Formation

The construction of the cyclobutanone core through direct cyclization is a less common but viable approach. thieme-connect.de These methods typically involve the formation of a four-membered ring from an acyclic precursor. One such strategy involves the hydrolysis of an O-protected cyclobutanone cyanohydrin, which, after treatment with acid and base, yields the cyclobutanone. thieme-connect.de Protecting groups are often employed for the ketone functionality during the ring-forming step and are subsequently removed. thieme-connect.de This approach is noteworthy, though methods involving ring expansions and [2+2] cycloadditions are more frequently utilized for synthesizing cyclobutanones. thieme-connect.de

Ring Expansion Approaches to this compound

Ring expansion reactions provide a powerful and versatile entry to cyclobutanone systems, including this compound. These methods typically involve the rearrangement of a strained three-membered ring precursor.

Cyclopropanol-Mediated Rearrangements and Analogous Pathways

A prominent strategy for synthesizing 2-vinylcyclobutanones involves the acid-catalyzed rearrangement of 1-vinylcyclopropanols. researchgate.netethernet.edu.et This transformation proceeds through a cyclopropylcarbinyl cation intermediate, which rearranges to the more stable cyclobutanone. ethernet.edu.et For instance, the treatment of 1-(1-vinylcarbinol)cyclopropanol with a catalytic amount of boron trifluoride-diethyl ether complex leads to a quantitative dehydration and C3 to C4 ring expansion to afford 2-vinylcyclobutanone. ethernet.edu.et

The stereochemistry of the resulting cyclobutanone can be controlled by using enantiomerically enriched cyclopropanol (B106826) precursors. An asymmetric synthesis of (2R,3R)-3-methyl-2-vinylcyclobutanone with high enantiomeric excess (>90% ee) has been achieved through the rearrangement of a (3-hydroxyprop-1-enyl)cyclopropanol derivative. thieme-connect.de This highlights the utility of cyclopropanol-mediated rearrangements in accessing chiral cyclobutanone structures.

Recent advancements have also explored catalytic enantioselective versions of these ring expansions. A protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols to cyclobutanones bearing α-quaternary stereocenters has been developed using a chiral dual-hydrogen-bond donor catalyst in conjunction with hydrogen chloride. organic-chemistry.org Gold(I) complexes have also been shown to catalyze the rearrangement of 1-alkynyl cyclopropanols to alkylidene cycloalkanones stereospecifically. organic-chemistry.orgacs.org

Rearrangements of Oxaspiropentane Intermediates

Oxaspiropentanes, which can be generated from the asymmetric epoxidation of 2-cyclopropylideneethanols, serve as key intermediates in the synthesis of optically active cyclobutanones. thieme-connect.de The Katsuki–Sharpless asymmetric epoxidation of 2-cyclopropylideneethanol (B15364207) derivatives followed by an enantiospecific ring expansion provides access to chiral 2-vinylcyclobutanones. thieme-connect.de This method has been successfully applied to the synthesis of optically active 3-methyl-2-vinylcyclobutanone. thieme-connect.de

Cyclopropylphenylthio- and Selenium-Carbinol Ring Enlargements

Ring expansion can also be achieved starting from cyclopropylphenylthio carbinols. The general procedure involves the reaction of a cyclopropylphenylsulfide with n-butyllithium, followed by the addition of a ketone or aldehyde to form the corresponding carbinol. rsc.org Subsequent treatment of this carbinol with an acid, such as p-toluenesulfonic acid (PTSA), in a suitable solvent like wet benzene (B151609) at reflux induces a ring expansion to the corresponding cyclobutanone. rsc.org This method offers a versatile route to various substituted cyclobutanones.

[2+2] Cycloaddition Reactions for Vinylcyclobutanone Construction

The [2+2] cycloaddition reaction is a powerful and widely used method for the synthesis of four-membered rings, including cyclobutanones. orientjchem.orgpku.edu.cnnih.gov This reaction typically involves the combination of a ketene (B1206846) or a ketene equivalent with an olefin. orientjchem.org

Stereocontrolled [2+2] Cycloadditions of Ketenes with Olefins

The intramolecular [2+2] cycloaddition of ketenes to olefins is a significant method for preparing cyclobutanones with good stereocontrol. orientjchem.org Ketenes, often generated in situ, can react with alkenes to form the cyclobutanone ring in a concerted fashion. pku.edu.cn The stereochemical outcome of these reactions can often be predicted and controlled, making it a valuable tool in synthesis. orientjchem.orgnih.gov

For the synthesis of 2-substituted cyclobutanones, keteneiminium salts have been employed in [2+2] cycloadditions with ethylene (B1197577) gas under flow chemistry conditions, providing a diverse array of products in good to excellent yields. rsc.org Lewis acids, such as ethylaluminum dichloride (EtAlCl2), have been shown to promote the [2+2] cycloaddition of various ketenes with unactivated alkenes, enhancing the reactivity of the ketene. nih.govrsc.org

Photochemical [2+2] cycloadditions also offer a route to cyclobutane structures. fiveable.meresearchgate.net These reactions, often proceeding through a different mechanism than thermal cycloadditions, can lead to unique products and stereochemistries. fiveable.me For example, photosensitized [2+2] cycloadditions of alkenylboronates and alkenes have been developed to synthesize cyclobutylboronates, which are versatile synthetic intermediates. nih.gov

Below is a table summarizing the yields of selected cyclobutanone synthesis reactions.

| Starting Material(s) | Reaction Type | Product | Yield (%) | Reference |

| (3-Hydroxyprop-1-enyl)cyclopropanol derivative | Ring Expansion | (2R,3R)-3-Methyl-2-vinylcyclobutanone | 94 | thieme-connect.de |

| 2-Cyclopropylideneethanol derivatives | Oxaspiropentane Rearrangement | Optically active 3-methyl-2-vinylcyclobutanone | - | thieme-connect.de |

| Cyclopropylphenylthio carbinols | Ring Expansion | Substituted cyclobutanones | - | rsc.org |

| Keteneiminium salts and ethylene | [2+2] Cycloaddition | 2-Substituted cyclobutanones | Good to Excellent | rsc.org |

| Alkenylboronates and alkenes | Photochemical [2+2] Cycloaddition | Cyclobutylboronates | - | nih.gov |

Asymmetric [2+2] Cycloadditions Utilizing Chiral Keteniminium Salts

The [2+2] cycloaddition of keteniminium ions with alkenes represents a powerful method for the synthesis of cyclobutanones. pku.edu.cnnih.gov The use of chiral auxiliaries allows for the asymmetric synthesis of these cyclic ketones. nih.gov Keteniminium ions can be generated through several methods, including the alkylation of ketenimines, the reaction of ynamines with electrophiles, or the electrophilic activation of amides followed by elimination. d-nb.info

In the context of synthesizing chiral cyclobutanones, keteniminium salts derived from chiral amines or amides can undergo cycloaddition with alkenes to yield enantiomerically enriched products. kib.ac.cn For instance, the intramolecular [2+2] cycloaddition of a keteniminium salt attached to an olefinic double bond has been demonstrated as a viable route to chiral cyclobutanones. kib.ac.cn The choice of the chiral auxiliary is crucial for achieving high levels of stereocontrol. d-nb.info Studies have shown that both C2-symmetrical and non-C2-symmetrical chiral auxiliaries can be effective in inducing high enantiomeric excesses in the resulting cyclobutanone products. d-nb.info For example, readily available and inexpensive prolinol derivatives can serve as effective traceless chiral auxiliaries. d-nb.info

The mechanism of these cycloadditions is generally considered to be concerted. pku.edu.cn The stereochemical outcome is rationalized by the approach of the alkene to the keteniminium ion from the less sterically hindered face, which is dictated by the conformation of the chiral auxiliary. d-nb.info

Regioselectivity and Diastereoselectivity in Cycloaddition Pathways

The regioselectivity and diastereoselectivity of [2+2] cycloaddition reactions are critical for the synthesis of specifically substituted cyclobutane rings. In the context of ketene cycloadditions, the reaction with an alkene is a well-established method for synthesizing cyclobutanones. pku.edu.cn The regiochemistry of intramolecular [2+2] cycloadditions of ene-ketenes can lead to either fused-ring or bridged-ring cyclobutanones. pku.edu.cn For example, terminal ene-ketenes typically yield fused-ring products, while dimethyl-substituted ene-ketenes favor the formation of bridged-ring adducts. pku.edu.cn

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the factors governing this regioselectivity. pku.edu.cn These studies suggest that the relative stability of the transition states leading to the different products determines the reaction outcome. pku.edu.cn

In photochemical [2+2] cycloadditions, both regioselectivity and diastereoselectivity can be achieved. acs.org For some substrates, high facial diastereoselectivity and a clear preference for a specific regioisomer have been observed. acs.org The stereochemical outcome of these reactions can sometimes be inconsistent with a concerted mechanism, suggesting the involvement of a triplet reaction pathway. acs.org In visible-light-induced triplet sensitization reactions, good regioselectivity can be achieved due to strong π-π stacking of aryl moieties, while diastereoselectivity often depends on electronic effects or the presence of ortho-substituents on the aromatic ring. rsc.org

Table 1: Regioselectivity in Intramolecular [2+2] Cycloaddition of Ene-Ketenes This table is generated based on data from DFT studies on ene-ketene cycloadditions.

| Substrate Substitution | Predominant Product |

| Terminal Ene-Ketenes | Fused-Ring Cycloadducts pku.edu.cn |

| Dimethyl-Substituted Ene-Ketenes | Bridged-Ring Cycloadducts pku.edu.cn |

| Monomethyl-Substituted Ene-Ketenes | Mixture of Fused and Bridged Cycloadducts pku.edu.cn |

Rearrangement Reactions as Pathways to this compound

Rearrangement reactions offer alternative and powerful strategies for the synthesis of cyclobutanone frameworks, including precursors to this compound.

Sigmatropic rearrangements are pericyclic reactions that involve the intramolecular migration of a sigma bond across a pi system. wikipedia.orglibretexts.org These reactions are typically uncatalyzed, though Lewis acid catalysis is also possible. wikipedia.org The Claisen and Cope rearrangements are well-known examples of researchgate.netresearchgate.net-sigmatropic rearrangements that are synthetically useful. wikipedia.orgopenstax.org

The Carroll rearrangement, a modification of the Claisen rearrangement, transforms a β-keto allyl ester into a γ,δ-allylketone, which can be a precursor to substituted cyclobutanones. wikipedia.orgmdpi.com Another relevant transformation is the Wittig rearrangement, an anionic pku.edu.cnresearchgate.net-sigmatropic rearrangement of an allylic ether to a homoallylic alcohol. libretexts.org This reaction can be used for ring contractions, potentially leading to cyclobutane-containing structures. libretexts.org

Lewis acid catalysis can facilitate various rearrangement reactions that lead to the formation of substituted cyclobutanones. researchgate.net One notable example is the tandem cyclopropanation/semipinacol rearrangement. acs.org In this process, a chiral Lewis acid, such as a chiral oxazaborolidinium ion, catalyzes the reaction between an α-silyloxyacrolein and a diazoester to produce α-silyloxycyclobutanones with a chiral β-quaternary center in high yield and with excellent enantioselectivity and diastereoselectivity. acs.orgsigmaaldrich.com

Lewis acids can also catalyze the ring-opening reactions of cyclobutanone derivatives. researchgate.net For instance, 3-ethoxy cyclobutanones can undergo rearrangement and intramolecular cyclization in the presence of a Lewis acid. researchgate.net Furthermore, Lewis acid-catalyzed [3+2] cycloadditions of donor-acceptor cyclopropanes with aldehydes provide a diastereoselective route to cis-2,5-disubstituted tetrahydrofurans, and similar strategies could potentially be adapted for cyclobutanone synthesis. acs.org

Table 2: Lewis Acid-Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement This table highlights the effectiveness of a chiral Lewis acid in the synthesis of α-silyloxycyclobutanones.

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Oxazaborolidinium Ion | α-Silyloxyacrolein, α-Alkyl/Aryl Diazoester | α-Silyloxycyclobutanone acs.org | Up to 91% acs.org | Up to 98% acs.org | >20:1 acs.org |

Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure or enriched chiral molecules is a significant goal in organic chemistry.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comiipseries.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This approach allows for the synthesis of chiral products through diastereoselective reactions. iipseries.org

In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to influence the stereoselectivity of a key bond-forming step, such as a cycloaddition or an alkylation. bccollegeasansol.ac.in For example, in the asymmetric synthesis of carboxylic acids, a chiral auxiliary can be used to control the alkylation of an enolate. bccollegeasansol.ac.in A similar strategy could be envisioned for the synthesis of chiral cyclobutanones.

The effectiveness of a chiral auxiliary depends on several factors, including its ability to induce a high degree of stereoselectivity, its ease of attachment and removal under mild conditions, and its recoverability. bccollegeasansol.ac.in Common chiral auxiliaries include ephedrine (B3423809) derivatives and oxazolidinones. sigmaaldrich.com

Asymmetric Catalytic Approaches for Enantiopure Cyclobutanones

The generation of α-quaternary stereocenters on a cyclobutanone ring is a formidable synthetic challenge. nih.gov Asymmetric catalysis offers powerful solutions, primarily through transition-metal catalysis and organocatalysis, to access these enantioenriched structures.

A landmark development in this area is the first transition metal-catalyzed enantioselective α-alkylation of cyclobutanone enolates. nih.gov This method utilizes a palladium catalyst in conjunction with an electron-deficient phosphinooxazoline (PHOX) ligand to facilitate the asymmetric allylation of α-substituted cyclobutanones. nih.gov The reaction proceeds under mild conditions, accommodating the electrophilic nature of cyclobutanones which are often prone to ring-opening. nih.gov This approach has proven effective for a range of substrates, affording all-carbon α-quaternary cyclobutanones in good to excellent yields and high enantioselectivities. nih.gov The versatility of these chiral products is further demonstrated by their transformation into various enantioenriched derivatives, such as γ-lactams, γ-lactones, and cyclopentanones. nih.gov

Table 1: Palladium-Catalyzed Asymmetric Allylation of Cyclobutanones nih.gov

| Entry | α-Substituent | Allylic Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Methyl | Allyl Acetate (B1210297) | 87 | 90 |

| 2 | Benzyl (B1604629) | Allyl Acetate | 94 | 92 |

| 3 | Phenyl | Cinnamyl Acetate | 85 | 95 |

Organocatalysis provides an alternative, metal-free strategy for the enantioselective synthesis of cyclobutane derivatives. bohrium.com A primary approach involves enantioselective [2+2] cycloaddition reactions. bohrium.com These can be categorized based on the mode of catalyst activation, such as covalent activation via iminium or enamine intermediates, or non-covalent activation through hydrogen bonding. bohrium.com For instance, chiral secondary amines can catalyze the reaction between α,β-unsaturated aldehydes and other components to form dienamine intermediates, which then undergo enantioselective [2+2] annulation. bohrium.com Similarly, chiral phosphoric acids have been used to promote cycloadditions, highlighting the diverse toolkit available within organocatalysis for constructing chiral cyclobutane systems. bohrium.com

Another strategy involves the enantioselective reduction of prochiral cyclobutanones to furnish chiral cyclobutanols, which are valuable precursors to other derivatives. rsc.org This transformation can be achieved with high enantioselectivity using catalysts such as (S)-B–Me with a borane (B79455) source like BH₃·Me₂S. rsc.org The resulting enantioenriched cyclobutanols can then be subjected to further modifications. rsc.org

Biocatalytic Transformations and Enzymatic Resolution of Precursors

Biocatalysis offers a highly selective and environmentally benign route to enantiopure compounds. For cyclobutanone derivatives, enzymatic kinetic resolution (EKR) of racemic precursors is a particularly effective strategy. researchgate.netscielo.br EKR relies on the ability of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. scielo.br

Lipases are a versatile class of enzymes widely used for this purpose due to their stability in organic solvents and broad substrate specificity. researchgate.netunipd.it They catalyze acylation and hydrolysis reactions with high regio- and enantioselectivity. researchgate.net For example, Porcine Pancreatic Lipase (PPL) has been successfully employed in the kinetic resolution of racemic cyclobutanone derivatives. researchgate.net The enzyme can selectively acylate or hydrolyze a hydroxyl group on one enantiomer, leaving the other enantiomer unreacted and thus enabling their separation. researchgate.net

Candida antarctica Lipase B (CAL-B) is another highly efficient biocatalyst for the resolution of racemic alcohols and amines via enantioselective acylation. scielo.brunipd.it The choice of acyl donor and solvent is crucial for optimizing the efficiency and selectivity of the resolution. scielo.brsemanticscholar.org Vinyl acetate is a common acylating agent, and the reaction is often performed in non-polar organic solvents like heptane (B126788) or isooctane. scielo.br By carefully tuning these reaction parameters, near-maximal conversions (approaching 50%) and excellent enantiomeric excesses (often >95%) can be achieved in relatively short reaction times. scielo.br This methodology has been effectively applied to resolve tertiary alcohols, which are challenging substrates due to steric hindrance. scielo.br

Table 2: Enzymatic Kinetic Resolution of Cyclobutane Precursors and Analogs

| Enzyme | Substrate Type | Reaction | Acyl Donor | Key Findings | Reference |

|---|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | Hydroxymethyl-cyclobutanone derivative | Acylation / Hydrolysis | - | High regio- and enantioselectivity in discriminating between enantiomers. | researchgate.net |

| Candida antarctica Lipase A (CAL-A) | Tertiary benzyl bicyclic alcohol | Transesterification | Vinyl butyrate | Optimized conditions (heptane solvent) led to 45% conversion and >99% ee in 4 hours. | scielo.br |

| Candida antarctica Lipase B (CAL-B) | Racemic phenyl propargylic alcohol | Acylation | Various | Highly enantioselective reaction with an E value of 1057. | unipd.it |

Ring-Opening Reactions of the Cyclobutanone Core

The four-membered ring of cyclobutanone is characterized by significant angle and torsional strain, making it prone to cleavage under various conditions to form more stable acyclic or larger ring systems.

Acid-catalyzed ring-opening of cyclobutanones, including this compound, typically proceeds through protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The specific mechanism can vary, but common pathways involve the formation of an acylium ion intermediate. cdnsciencepub.com In the presence of a nucleophile, this can lead to the formation of esters or amides. The strain of the four-membered ring facilitates the cleavage of the C1-C2 or C1-C4 bond. For instance, in the presence of polyphosphoric acid, 2-isopropylidenecyclobutanones have been observed to undergo ring cleavage and rearrangement to form carboxylic acids. cdnsciencepub.com

Theoretical studies on similar systems, such as the acid-catalyzed hydrolysis of a cyclobutane-fused lactone, highlight potential mechanisms like AAC2, where a water molecule attacks the protonated carbonyl carbon. mdpi.com This is followed by the breaking of the acyl-oxygen bond. mdpi.com While direct studies on this compound are limited, these general principles of acid-catalyzed cyclobutanone ring-opening are applicable. The reaction of 3-ethoxy 2-phenyl cyclobutanone with 2-naphthol (B1666908) in the presence of a Brønsted acid, for example, is initiated by the protonation of the carbonyl group, which facilitates a nucleophilic attack and subsequent ring-opening. auctoresonline.org

Under basic conditions, the ring-opening of cyclobutanones can occur through pathways such as the Haller-Bauer type cleavage. unica.it This typically involves the attack of a strong base on the α-carbon, leading to the formation of a carbanion. Subsequent cleavage of the C1-C2 bond can result in the formation of carboxylates or amides, depending on the reaction conditions and the nature of the base. For instance, the treatment of certain cyclobutabenzofuranones with sodium hydroxide (B78521) leads to ring opening to form a carboxylic acid. unica.it The regioselectivity of this cleavage can be influenced by substituents on the cyclobutanone ring. unica.it

In a related context, base-mediated annulation and subsequent regioselective ring-opening of aziridines derived from cyclic N-sulfonyl aldimines have been reported, showcasing a strategy that involves C-N bond cleavage under mild basic conditions to form β-amino ketones. rsc.org While this is not a direct analog, it demonstrates the utility of base-mediated processes in cleaving strained rings.

The electrophilic nature of the carbonyl carbon in this compound makes it a target for various nucleophiles. youtube.comrsc.org Nucleophilic attack can lead to the formation of a tetrahedral intermediate, which can then undergo ring cleavage. youtube.com Transition metal catalysts, particularly palladium, have been shown to facilitate the ring-opening of cyclobutanones with a variety of carbon- and heteroatom-centered nucleophiles. thieme-connect.comthieme-connect.comresearchgate.net For example, palladium-catalyzed reactions with alcohols can yield esters, while reactions with anilines or amides can produce the corresponding amides. thieme-connect.comthieme-connect.com These transformations are often promoted by N-heterocyclic carbene ligands. thieme-connect.com

The mechanism of these palladium-catalyzed reactions is thought to involve the cleavage of a C-C bond by a Pd(0) species. thieme-connect.com In some cases, this leads to the formation of a five-membered palladacycle as a key intermediate. thieme-connect.com

Thermally, this compound can undergo ring-opening reactions. The pyrolysis of vinylcyclobutanes, a related class of compounds, is known to proceed through various pathways, including [2+2] cycloreversion and sigmatropic rearrangements. lookchem.com For 2,2-dimethyl-1-vinylcyclobutane, thermolysis leads to products such as isobutene, butadiene, and various heptadienes, indicating both fragmentation and rearrangement pathways. lookchem.com The activation energies for these processes are in the range of 38-48 kcal/mol. lookchem.com It is plausible that this compound would exhibit similar reactivity, potentially leading to the formation of a vinylketene intermediate through electrocyclic ring opening. nih.gov

Photochemically, cyclobutanones can undergo Norrish Type I cleavage, leading to the formation of a diradical intermediate. thieme-connect.de This diradical can then undergo various reactions, including decarbonylation to form cyclopropanes, or rearrangement to form tetrahydrofurans. thieme-connect.de The irradiation of 3-dimethylamino-2,2,4,4-tetramethylcyclobutanone, for example, yields a cyclopropylamine (B47189) and a tetrahydrofuran (B95107) derivative. thieme-connect.de In some cases, the photochemical ring-opening of cyclobutanones can be initiated by hydroxyl radicals generated during X-ray irradiation, leading to fragmentation via a carbon-based radical. nih.gov

Intramolecular Rearrangements and Skeletal Reorganizations

Beyond simple ring-opening, the unique structure of this compound allows for more complex intramolecular rearrangements, leading to the formation of new carbocyclic and heterocyclic frameworks.

The vinyl group in this compound plays a crucial role in facilitating intramolecular rearrangements. Nickel(0)-catalyzed rearrangements of vinylcyclobutanones have been shown to produce non-conjugated cyclohexenone derivatives. researchgate.net DFT calculations suggest that the vinyl group assists in the C-C bond cleavage of the cyclobutanone, with a computed activation free energy of approximately 18.1 kcal/mol. researchgate.net

Rhodium-catalyzed reactions of vinylcyclopropanes, which are structurally related to vinylcyclobutanones, have been extensively studied and provide insights into potential rearrangement pathways. pku.edu.cn These reactions often proceed via oxidative addition of the strained ring to the metal center, followed by insertion and reductive elimination steps to form new ring systems. pku.edu.cn Similarly, rhodium catalysts have been employed for the C-C bond cleavage and rearrangement of cyclobutanones. nih.gov

The thermal rearrangement of vinylcyclopropanes can also lead to cyclopentenes, a process that can occur under thermal, acid-catalyzed, photochemical, or metal-promoted conditions. researchgate.net Given the structural similarities, it is conceivable that this compound could undergo analogous rearrangements to form cyclopentenone or cyclohexenone derivatives under appropriate conditions. researchgate.net

Influence of Substituents on Rearrangement Outcomes

The thermal and acid-catalyzed rearrangements of vinylcyclobutane derivatives, including this compound, can lead to a variety of products through competing reaction pathways. The nature and position of substituents on the cyclobutane ring play a critical role in directing the outcome of these rearrangements.

Research on the thermolysis of related structures like 2,2-dimethyl-1-vinylcyclobutane has shown that substituent effects influence the competition between 1,3-sigmatropic shifts, [2+2] cycloreversions, and 1,5-sigmatropic hydrogen shifts. lookchem.com For instance, the presence of methyl groups can affect the stability of the transition states, thereby favoring one rearrangement pathway over another. lookchem.com The stereochemistry of the products is also influenced by substituent interactions in the transition state. lookchem.com

In the case of 2-vinylcyclobutanones, acid-induced rearrangements can lead to either cyclopentenone or cyclohexenone derivatives. The substitution pattern on the cyclobutanone ring determines the predominant product. For example, 1-methyl-1-vinylcyclobutanone primarily undergoes a C4 to C5 ring expansion to form a spirocyclopentenone, with a smaller amount of a fused cyclohexenone being formed. ethernet.edu.et This highlights how a single methyl group can direct the rearrangement pathway.

Studies on the rearrangement of 2-aryl-3,3-dimethylmethylenecyclopropanes, which are structurally related to vinylcyclobutanes, have demonstrated that substituents on an aryl group can influence the rate of rearrangement by stabilizing the resulting radical intermediates. nih.gov This principle can be extended to understand how substituents on the vinyl group or the cyclobutane ring of this compound could modulate its reactivity in radical-mediated transformations.

| Reactant | Conditions | Major Product(s) | Minor Product(s) |

| 2,2-dimethyl-1-vinylcyclobutane | Thermolysis (263-301 °C) | Isobutene, Butadiene, 4,4-dimethylcyclohexene, 2-methylhepta-1,6-diene, cis-2-methylhepta-1,5-diene | trans-2-Methylhepta-1,5-diene, 2,4-dimethylhexa-1,5-diene |

| 1-methyl-1-vinylcyclobutanone | Methanesulfonic acid, Phosphorus pentoxide | Spirocyclopentenone derivative | Fused cyclohexenone derivative |

Reactivity of the Vinyl Moiety in this compound

The vinyl group in this compound is a site of rich chemical reactivity, susceptible to electrophilic additions, cycloadditions, and polymerization reactions.

Alkenes readily undergo electrophilic addition reactions. libretexts.org The double bond of the vinyl group in this compound acts as a nucleophile, attacking electrophilic species. libretexts.orgchemguide.co.uksavemyexams.com Common electrophiles for these reactions include hydrogen halides (HBr, HCl, HI) and water in the presence of a strong acid catalyst. libretexts.orguomustansiriyah.edu.iq

The mechanism for electrophilic addition typically involves a two-step process. libretexts.org First, the electrophile is attacked by the pi electrons of the double bond, leading to the formation of a carbocation intermediate. libretexts.org Subsequently, the nucleophilic part of the reagent attacks the carbocation, forming the final addition product. libretexts.org In the case of unsymmetrical alkenes like this compound, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the hydrogen atom of the electrophile attaches to the carbon with fewer alkyl substituents, and the other group attaches to the carbon with more alkyl substituents. uomustansiriyah.edu.iq This is due to the preferential formation of the more stable carbocation intermediate. uomustansiriyah.edu.iq

The vinyl group of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. novapublishers.comkharagpurcollege.ac.in These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. kharagpurcollege.ac.in For instance, [2+2] cycloaddition reactions can occur under thermal or photochemical conditions. kharagpurcollege.ac.inpku.edu.cn The vinyl group can also act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a suitable conjugated diene. kharagpurcollege.ac.in Furthermore, 1,3-dipolar cycloadditions with species like nitrile oxides, azides, or nitrones can lead to the formation of five-membered heterocyclic rings. uchicago.edu

The vinyl group also allows this compound to undergo polymerization. mit.edujustia.com Cationic polymerization of monomers with cation-stabilizing groups, such as a vinyl group, can be initiated by strong acids. msu.edu This process involves the formation of a carbocation that then propagates by adding to other monomer units. msu.edu

Transformations at the Carbonyl Center of this compound

The ketone functionality of this compound is another key site for chemical transformations, including nucleophilic additions and reactions at the alpha-carbon.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. youtube.commasterorganicchemistry.com This nucleophilic addition reaction is a fundamental transformation of aldehydes and ketones. libretexts.org The reaction proceeds through a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. youtube.comlibretexts.org

A wide range of nucleophiles can be employed, including organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydrides from reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). mit.eduyoutube.com The addition of a Grignard reagent or an organolithium compound results in the formation of a tertiary alcohol, while reduction with a hydride source yields a secondary alcohol. The stereochemistry of the addition can be influenced by the steric environment around the carbonyl group.

The carbon atoms adjacent to the carbonyl group, known as the alpha-carbons, are reactive due to the ability of the carbonyl group to stabilize an adjacent negative charge (enolate) or a double bond (enol).

Alpha-Halogenation: Ketones can be halogenated at the alpha-position in the presence of an acid catalyst and a halogen such as chlorine, bromine, or iodine. pressbooks.publibretexts.orgmasterorganicchemistry.com The reaction proceeds through an enol intermediate, which is the nucleophilic species that attacks the halogen. masterorganicchemistry.com For an unsymmetrical ketone like this compound, halogenation will preferentially occur at the more substituted alpha-carbon if the reaction is carried out under acidic conditions, as this proceeds through the more stable enol. pressbooks.pub The resulting α-haloketones are valuable synthetic intermediates. libretexts.orggoogle.com

Alpha-Alkylation: The alpha-position of ketones can also be alkylated. rsc.orglibretexts.org This reaction typically involves the formation of an enolate ion by treatment with a strong base, such as lithium diisopropylamide (LDA). rsc.orgchadsprep.com The enolate then acts as a nucleophile and displaces a leaving group on an alkyl halide in an SN2 reaction. libretexts.org The choice of base is crucial to ensure complete enolate formation and prevent side reactions. libretexts.org For this compound, deprotonation can occur at either the alpha-methyl group or the alpha-methylene group of the ring, leading to a mixture of products depending on the reaction conditions (kinetic vs. thermodynamic control). mdpi.com

Stereochemical Control and Regioselectivity in this compound Reactions

The reactivity of this compound is characterized by a series of fascinating transformations, primarily involving ring rearrangements and oxidations. The outcomes of these reactions are profoundly influenced by the interplay of steric and electronic factors inherent to the substrate, as well as the nature of the reagents and catalysts employed. Understanding the principles of stereochemical control and regioselectivity is paramount to harnessing the synthetic potential of this versatile building block.

The presence of a quaternary center bearing both a methyl and a vinyl group, adjacent to a carbonyl, sets up a competitive landscape for various reaction pathways. Key transformations of this compound include acid-catalyzed ring expansions, oxidative rearrangements like the Baeyer-Villiger oxidation, and other ring-expansion protocols such as the Tiffeneau-Demjanov rearrangement. In each case, the reaction can potentially yield multiple isomers, making the control of stereochemistry and regiochemistry a critical focus of synthetic design.

Acid-Catalyzed Ring Expansion: A Study in Regioselectivity

One of the most well-documented reactions of 2-vinylcyclobutanones is their acid-catalyzed rearrangement to larger ring systems. The regiochemical outcome of this transformation is highly dependent on the substitution pattern at the C2 position of the cyclobutanone ring. For this compound, the presence of the C2-alkyl group directs the reaction pathway preferentially toward the formation of a five-membered ring.

The established mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the vinyl group's π-bond onto the activated carbonyl carbon or an alternative pathway involving a cyclopropylcarbinyl intermediate. This leads to a carbocationic intermediate that is resolved by the migration of one of the adjacent carbon atoms. For 2-alkyl-2-vinylcyclobutanones, a 1,2-acyl migration is the dominant pathway, resulting in the formation of a cyclopentenone. researchgate.netresearchgate.net This is in stark contrast to 2-vinylcyclobutanone lacking a C2-substituent, which primarily undergoes a 1,3-acyl migration to yield a cyclohexenone. researchgate.net

The regioselectivity is governed by the migratory aptitude of the competing carbon centers. In the case of this compound, the migration of the more substituted quaternary carbon (C2) is favored, leading to the formation of 3-methyl-3-vinylcyclopentanone, which can then isomerize to a more stable conjugated system under the reaction conditions.

| Reaction Type | Reagent/Catalyst | Major Product | Minor Product | Regioselectivity Principle |

| Acid-Catalyzed Rearrangement | H⁺ (e.g., TsOH, H₂SO₄) | 3-Methyl-3-vinylcyclopentanone (via 1,2-acyl shift) | 4-Methylcyclohex-3-enone (via 1,3-acyl shift) | Migration of the more substituted carbon (C2) is favored. researchgate.net |

Oxidative Rearrangements: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation offers another powerful transformation for this compound, converting the cyclic ketone into a lactone (a cyclic ester). wikipedia.org This reaction is a cornerstone of synthetic chemistry due to its predictable regioselectivity, which is determined by the migratory aptitude of the α-carbons. numberanalytics.com The generally accepted order of migratory preference is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgyoutube.com

In the oxidation of this compound, the two carbons adjacent to the carbonyl are the C2 quaternary carbon and the C5 methylene (B1212753) carbon. Based on the established migratory hierarchy, the tertiary C2 carbon is expected to migrate in strong preference to the primary C5 carbon. This regioselectivity leads to the formation of a specific six-membered lactone isomer.

Furthermore, the Baeyer-Villiger oxidation is known to proceed with retention of stereochemistry at the migrating center. wikipedia.org If an enantiomerically pure starting material is used, the chirality of the migrating C2 center is preserved in the resulting lactone product. This characteristic is crucial for asymmetric synthesis.

| Reaction Type | Reagent | Expected Major Product | Expected Minor Product | Regioselectivity Principle |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | 3-Methyl-3-vinyl-oxan-2-one | 6-Methyl-6-vinyl-oxan-2-one | Preferential migration of the more substituted carbon (tertiary C2 over primary C5). organic-chemistry.orgyoutube.com |

One-Carbon Ring Expansion: The Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement provides a method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgnumberanalytics.com The process begins with the conversion of the ketone to a β-amino alcohol (via addition of cyanide followed by reduction), which is then treated with nitrous acid to generate a diazonium ion. The subsequent loss of dinitrogen gas creates a primary carbocation, triggering a rearrangement to yield a ring-expanded ketone. numberanalytics.comyoutube.com

When applied to this compound, the key step is the migration of a ring carbon to the nascent exocyclic carbocation. Similar to other carbocation rearrangements, the group with the higher migratory aptitude will preferentially shift. In this system, the more substituted tertiary C2 carbon is expected to migrate over the less substituted C5 methylene carbon. libretexts.org This regioselectivity would lead to a 3-substituted cyclopentanone. The stereochemistry of the migrating center is typically retained during the rearrangement. libretexts.org

| Reaction Type | Key Reagents | Expected Major Product | Expected Minor Product | Regioselectivity Principle |

| Tiffeneau-Demjanov Rearrangement | 1. KCN, HCN2. LiAlH₄3. HONO | 3-Methyl-3-vinylcyclopentanone | 2-Methyl-2-vinylcyclopentanone | Preferential migration of the more substituted carbon (C2) to the exocyclic carbocation. libretexts.org |

Applications of 2 Methyl 2 Vinylcyclobutanone in Complex Organic Synthesis

Strategic Building Block in Total Synthesis of Natural Products

2-Methyl-2-vinylcyclobutanone and its derivatives serve as key intermediates in the total synthesis of several natural products, particularly those containing cyclobutane (B1203170) or cyclopentane (B165970) rings. The inherent ring strain of the cyclobutanone (B123998) moiety can be strategically harnessed to drive skeletal rearrangements, leading to the formation of more complex carbocyclic frameworks.

A notable example is in the synthetic approaches to (+)-grandisol, a component of the aggregation pheromone of the cotton boll weevil. While various synthetic routes have been developed, many rely on the construction of a substituted cyclobutane core. ffame.orgnih.govresearchgate.netnih.govrsc.orgacs.org Synthetic strategies often involve the use of cyclobutanone precursors that can be elaborated to the final natural product. researchgate.net For instance, an intramolecular [2+2] cycloaddition can be employed to establish the cis-fused cyclobutane ring system characteristic of grandisol. researchgate.net Although not always starting directly from this compound, the logic employed in these syntheses highlights the potential of such a substituted cyclobutanone as a strategic starting material. The vinyl group can be readily transformed into the isopropenyl group found in grandisol, while the methyl group is already in the desired position.

The synthesis of another natural product, fragranol, could also be envisioned to utilize a this compound scaffold. The core structure of fragranol, a cyclobutane monoterpene alcohol, is amenable to construction from a suitably functionalized cyclobutanone.

| Natural Product | Key Synthetic Strategy Involving Cyclobutane | Potential Role of this compound |

|---|---|---|

| (+)-Grandisol | Intramolecular [2+2] cycloaddition to form the cyclobutane ring. researchgate.net | Serves as a direct precursor with the correct substitution pattern for elaboration. |

| Fragranol | Construction of a substituted cyclobutane core. | A potential starting material for the synthesis of the cyclobutane skeleton. |

Precursor for γ-Lactones and Related Heterocyclic Compounds

The cyclobutanone ring in this compound can undergo ring expansion reactions to afford five-membered heterocyclic compounds, most notably γ-lactones. A powerful method for achieving this transformation is the Baeyer-Villiger oxidation. wikipedia.orgnrochemistry.comorganic-chemistry.orgchemistrysteps.comthieme-connect.denih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone.

In the case of this compound, the Baeyer-Villiger oxidation is expected to yield a γ-lactone. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. Therefore, the quaternary carbon bearing the methyl and vinyl groups would be expected to migrate, leading to the formation of a specific regioisomer of the resulting lactone. This approach provides a straightforward entry into functionalized γ-lactones, which are prevalent structural motifs in many natural products and biologically active molecules. organic-chemistry.orgnih.govacs.orgorganic-chemistry.orgnih.govresearchgate.net

Furthermore, the vinyl group offers a handle for further functionalization, allowing for the synthesis of a diverse array of substituted γ-lactones and other related heterocyclic systems.

| Reaction | Product Type | Key Features |

|---|---|---|

| Baeyer-Villiger Oxidation | γ-Lactone | Regioselective oxygen insertion, formation of a five-membered ring. wikipedia.orgnrochemistry.comorganic-chemistry.orgthieme-connect.de |

Synthesis of Cyclopentenone and Cyclohexenone Derivatives

One of the most synthetically useful transformations of vinylcyclobutanes is their thermal rearrangement to cyclopentenes. This process, known as the vinylcyclobutane rearrangement, is a type of ring expansion that proceeds through a diradical intermediate. wikipedia.orgresearchgate.net this compound, upon thermal activation, is expected to undergo a similar rearrangement to afford a cyclopentenone derivative.

The reaction likely proceeds via homolytic cleavage of one of the C-C bonds of the cyclobutane ring to form a diradical intermediate. This is followed by ring closure to form the more stable five-membered ring. The presence of the methyl and vinyl substituents on the quaternary center influences the stability of the radical intermediates and can direct the course of the rearrangement. This thermal rearrangement provides a powerful method for the construction of substituted cyclopentenones, which are important building blocks in the synthesis of prostaglandins, steroids, and other natural products. digitellinc.comnih.gov

While less common, photochemical rearrangements can also be employed to induce skeletal reorganizations in cyclobutanones. luc.edunih.govnih.gov Irradiation of this compound could potentially lead to different cyclopentenone or cyclohexenone isomers depending on the reaction conditions and the excited state involved.

Intermediate in the Preparation of Aminocyclobutanecarboxylic Acids

Substituted cyclobutane amino acids are of significant interest due to their ability to introduce conformational constraints into peptides and their potential as mimics of natural amino acids. nih.gov this compound serves as a valuable precursor for the synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. nih.gov

A synthetic route can be envisioned starting from a related cyclobutanone derivative, which is then converted to this compound. Subsequent functional group manipulations, such as the introduction of an amino group and a carboxylic acid functionality, would lead to the desired aminocyclobutanecarboxylic acids. For example, a Curtius rearrangement of a cyclobutanecarboxylic acid derived from the starting ketone can be employed to install the amino group. nih.gov The vinyl group can either be retained to yield a vinyl-substituted amino acid or be selectively reduced to a methyl group. This methodology provides access to a range of structurally diverse and conformationally restricted amino acids for applications in medicinal chemistry and peptide science. nih.govnih.govchemimpex.com

| Target Compound | Key Transformation | Synthetic Utility |

|---|---|---|

| 2-Methylcyclobutane Amino Acid | Introduction of amino and carboxyl groups; reduction of vinyl group. nih.gov | Conformationally restricted valine analogue. |

| 2-Methylenecyclobutane Amino Acid | Introduction of amino and carboxyl groups; Wittig methylenation. nih.gov | Conformationally restricted α-methyl-α-vinylglycine analogue. |

Role in the Synthesis of Nucleoside Analogues

Carbocyclic nucleoside analogues, where the furanose or pyranose ring of a natural nucleoside is replaced by a carbocycle, are an important class of antiviral and anticancer agents. ffame.orgnih.govdoaj.orgnih.govbiorxiv.org The increased metabolic stability of the carbocyclic ring compared to the glycosidic bond makes these compounds attractive drug candidates. Cyclobutanone derivatives have emerged as versatile starting materials for the synthesis of such analogues. nih.govdoaj.org

This compound represents a potential precursor for a novel class of carbocyclic nucleoside analogues. The synthesis would typically involve the stereoselective reduction of the ketone to the corresponding alcohol, followed by coupling with a nucleobase (e.g., purine (B94841) or pyrimidine). The methyl and vinyl substituents at the 2-position would introduce unique structural features into the resulting nucleoside analogue, potentially influencing its biological activity and target selectivity. The vinyl group, in particular, offers a site for further chemical modification to generate a library of related compounds for structure-activity relationship studies.

Expanding Scope as a Versatile Synthetic Synthon

The synthetic utility of this compound extends beyond the specific applications outlined above. Its combination of a strained ring and reactive functional groups makes it a versatile synthon for a wide range of organic transformations. acs.orgnih.govresearchgate.netacs.org

The ketone functionality can undergo a variety of standard carbonyl reactions, such as reductions, Grignard additions, and Wittig reactions, to introduce further complexity. The vinyl group is amenable to a plethora of transformations, including hydrogenation, halogenation, epoxidation, and various metal-catalyzed cross-coupling reactions. Furthermore, the strained cyclobutane ring can be cleaved under various conditions (e.g., thermal, photochemical, acid/base catalysis) to generate linear or larger cyclic structures. researchgate.net This diverse reactivity profile allows for the use of this compound as a starting point for the synthesis of a wide array of complex molecules, solidifying its role as a valuable and versatile building block in the synthetic chemist's toolbox.

Spectroscopic Characterization and Structural Analysis of 2 Methyl 2 Vinylcyclobutanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Methyl-2-vinylcyclobutanone, distinct signals are expected for the methyl, vinyl, and cyclobutane (B1203170) ring protons. The vinyl group protons will typically appear in the downfield region (δ 4.5-6.5 ppm) due to the deshielding effect of the π-electrons. The protons of the cyclobutane ring are expected in the upfield region, and the methyl group protons would likely be the most upfield signal.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl (-CH=) | 5.8 - 6.2 | Doublet of doublets |

| Vinyl (=CH₂) | 4.9 - 5.3 | Multiplet |

| Cyclobutane (-CH₂-) | 1.8 - 2.5 | Multiplet |

| Methyl (-CH₃) | ~1.2 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the cyclobutanone (B123998) ring is expected to have the most downfield chemical shift. The sp² hybridized carbons of the vinyl group will also be in the downfield region, but to a lesser extent than the carbonyl carbon. The sp³ hybridized carbons of the cyclobutane ring and the methyl group will appear in the upfield region.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 200 - 220 |

| Vinyl (-CH=) | 135 - 145 |

| Vinyl (=CH₂) | 110 - 120 |

| Quaternary Carbon (C-CH₃) | 45 - 55 |

| Cyclobutane (-CH₂-) | 20 - 40 |

| Methyl (-CH₃) | 15 - 25 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. For this compound, α-cleavage on either side of the carbonyl group would be a likely fragmentation pathway. The loss of the vinyl group or the methyl group would lead to characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 110 | Molecular Ion [M]⁺ |

| 95 | [M - CH₃]⁺ |

| 83 | [M - C₂H₃]⁺ |

| 82 | [M - C₂H₄]⁺ (from rearrangement) |

| 67 | [M - CO - CH₃]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) group of the cyclobutanone ring, typically at a higher wavenumber than in acyclic ketones due to ring strain. The vinyl group will exhibit characteristic C=C and =C-H stretching and bending vibrations.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1780 - 1800 | Strong |

| =C-H (Vinyl) | 3080 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C=C (Vinyl) | 1640 - 1650 | Medium |

| =C-H (out-of-plane bend) | 910 - 990 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration of the vinyl group, which may be weak in the IR spectrum, is often strong in the Raman spectrum. The symmetric vibrations of the cyclobutane ring are also expected to be Raman active.

Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=C (Vinyl) | 1640 - 1650 | Strong |

| C=O (Ketone) | 1780 - 1800 | Medium |

| C-H (sp³) | 2850 - 3000 | Strong |

| Ring Vibrations | 800 - 1200 | Medium |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position of the cyclobutane ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral ketone like this compound, the n→π* transition of the carbonyl group would give rise to a CD signal. The sign and magnitude of this Cotton effect can be used to determine the absolute configuration and enantiomeric excess of a sample. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Without experimental data, the specific chiroptical properties cannot be detailed. However, it is expected that the two enantiomers of this compound would exhibit mirror-image CD and ORD spectra.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. While obtaining suitable crystals of the volatile this compound itself might be challenging, crystalline derivatives could be prepared for analysis.

For instance, conversion of the ketone to a solid derivative such as a 2,4-dinitrophenylhydrazone or a semicarbazone would facilitate X-ray crystallographic analysis. Such a study would provide precise bond lengths, bond angles, and the conformation of the cyclobutane ring, confirming the relative stereochemistry of the substituents. It would also reveal details about the intermolecular interactions in the crystal lattice. In the absence of experimental studies on derivatives of this compound, no specific crystallographic data can be presented.

Theoretical and Computational Studies on 2 Methyl 2 Vinylcyclobutanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Currently, there is a lack of specific data from quantum chemical calculations detailing the electronic structure and energetics of 2-methyl-2-vinylcyclobutanone. Future research in this area would likely involve the use of methods such as Density Functional Theory (DFT) and ab initio calculations to determine key properties.

Table 1: Hypothetical Data from Future Quantum Chemical Calculations

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | Value in Hartrees | e.g., B3LYP/6-31G |

| Dipole Moment | Value in Debye | e.g., B3LYP/6-31G |

| HOMO Energy | Value in eV | e.g., B3LYP/6-31G |

| LUMO Energy | Value in eV | e.g., B3LYP/6-31G |

| HOMO-LUMO Gap | Value in eV | e.g., B3LYP/6-31G |

| Mulliken Atomic Charges | Charge distribution | e.g., B3LYP/6-31G |

This table represents a template for data that could be generated from future computational studies.

Computational Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound is a prime candidate for computational investigation. Understanding the mechanisms of its various reactions at a molecular level would be highly beneficial for synthetic chemists.

Cycloaddition Reaction Pathways and Selectivity Prediction

Computational studies could predict the feasibility and stereoselectivity of cycloaddition reactions involving the vinyl group. Calculations of transition state energies would be instrumental in understanding the kinetic and thermodynamic factors that govern these reactions.

Ring Cleavage Mechanisms and Energetic Profiles

The strained cyclobutane (B1203170) ring is susceptible to cleavage under thermal or photochemical conditions. Computational modeling could map out the potential energy surfaces for various ring-opening pathways, identifying the lowest energy routes and the structures of the resulting intermediates and products.

Photodynamics and Photochemical Reaction Pathway Simulations

The presence of a carbonyl group and a vinyl group suggests a rich photochemistry for this compound. Time-dependent DFT (TD-DFT) and other excited-state methods could be employed to simulate its behavior upon absorption of light, predicting photochemical reaction pathways and quantum yields.

Conformational Analysis and Stereoelectronic Effects

The interplay between the methyl and vinyl groups and the cyclobutane ring likely leads to interesting conformational preferences. A thorough computational conformational analysis would identify the most stable conformers and the energy barriers between them. Furthermore, analysis of stereoelectronic effects, such as hyperconjugation, could explain the observed reactivity and structural features.

Molecular Dynamics Simulations to Predict Reactivity and Stability

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different solvent environments and at various temperatures. These simulations would be valuable for predicting its stability and how its reactivity is influenced by its surrounding medium.

Future Directions and Emerging Research Avenues for 2 Methyl 2 Vinylcyclobutanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of 2-Methyl-2-vinylcyclobutanone synthesis is geared towards greener and more efficient processes. A significant focus is on the development of catalytic methods that minimize waste and energy consumption. For instance, research is ongoing into novel catalytic systems that can facilitate the key [2+2] cycloaddition reaction under milder conditions. The exploration of earth-abundant metal catalysts as alternatives to precious metals is a key aspect of this endeavor.

Another critical avenue is the utilization of renewable starting materials. Efforts are being made to devise synthetic routes that begin from biomass-derived precursors, thereby reducing the dependence on petrochemical feedstocks. This approach aligns with the principles of green chemistry and contributes to a more sustainable chemical industry. The table below summarizes some of the emerging sustainable synthetic approaches.

| Synthetic Approach | Key Features | Research Goal |

| Catalysis | Use of earth-abundant metal catalysts, development of more efficient ligands. | Reduce cost and environmental impact, improve reaction efficiency. |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Decrease reliance on fossil fuels, create a more sustainable production cycle. |

| Alternative Energy Sources | Application of mechanochemistry, sonochemistry, and microwave-assisted synthesis. | Reduce energy consumption and reaction times, improve yields. |

Advances in Catalytic Asymmetric Synthesis of Enantiomers

The production of enantiomerically pure this compound is of paramount importance for its application in the synthesis of pharmaceuticals and other chiral molecules. Consequently, significant research is dedicated to advancing catalytic asymmetric synthesis methods. The development of novel chiral catalysts, including both metal-based and organocatalysts, is at the forefront of this research. These catalysts are designed to provide high levels of enantioselectivity, leading to the preferential formation of one enantiomer over the other.

Researchers are also investigating new strategies to improve the efficiency and practicality of asymmetric synthesis. This includes the development of recyclable catalysts and the use of chiral auxiliaries that can be easily removed and reused. The goal is to create processes that are not only highly selective but also economically viable and environmentally friendly.

Integration into Continuous Flow Chemistry Systems

The transition from traditional batch production to continuous flow chemistry represents a paradigm shift in the synthesis of this compound. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. The precise control over reaction parameters in a continuous flow setup can lead to higher yields and purities.

The integration of photochemical reactions, often used in the synthesis of cyclobutanones, into flow systems is a particularly active area of research. Microreactors with high surface-area-to-volume ratios allow for efficient light penetration, leading to faster and more selective reactions. Furthermore, the development of immobilized catalysts for use in flow reactors simplifies product purification and enables continuous operation over extended periods.

Exploration of New Applications in Specialized Chemical Fields

The unique structural features of this compound, namely its strained four-membered ring and reactive vinyl group, make it a versatile building block for the synthesis of a wide range of complex molecules. Researchers are continuously exploring new applications for this compound in various specialized fields of chemistry.

In the realm of natural product synthesis, this compound serves as a key intermediate for the construction of intricate molecular architectures. Its ability to undergo ring-opening and ring-expansion reactions provides access to diverse carbocyclic and heterocyclic scaffolds found in biologically active compounds.

Furthermore, the potential of this compound as a monomer in polymerization reactions is being investigated. The resulting polymers, containing the cyclobutane (B1203170) moiety, could exhibit novel material properties with potential applications in materials science. The table below highlights some of the specialized fields where new applications are being explored.

| Field of Application | Potential Use of this compound |

| Natural Product Synthesis | Precursor for complex carbocyclic and heterocyclic scaffolds. |

| Medicinal Chemistry | Building block for the synthesis of novel therapeutic agents. |

| Materials Science | Monomer for the creation of polymers with unique properties. |

| Agrochemicals | Intermediate for the development of new pesticides and herbicides. |

Synergistic Approaches Combining Synthetic and Computational Methods

The synergy between experimental synthesis and computational chemistry is accelerating the pace of research in the field of this compound. Computational tools, such as Density Functional Theory (DFT) and other quantum chemical methods, are being used to elucidate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and design new and more effective catalysts.

This computational-experimental approach allows for a more rational and targeted research strategy. By simulating potential reaction pathways and catalyst structures, researchers can prioritize experiments, saving time and resources. The insights gained from computational studies can also lead to a deeper understanding of the fundamental principles governing the reactivity of this compound, paving the way for future discoveries.

Q & A

Q. What interdisciplinary approaches are needed to explore the biological interactions of this compound?

- Methodological Answer : Pair synthetic chemistry with enzymology assays (e.g., cytochrome P450 metabolism studies). Use QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity. Collaborate with microbiologists to assess antimicrobial activity via agar diffusion assays, referencing protocols from medical microbiology research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.